molecular formula C17H14ClNO3 B5795566 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide

3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide

Cat. No. B5795566
M. Wt: 315.7 g/mol
InChI Key: FTGAQOPMMVZPQJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide, also known as CPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPBA is a member of the acrylamide family of compounds, which are known for their ability to modify proteins and other biomolecules.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been used in a variety of scientific research applications, including the modification of proteins and other biomolecules, the study of protein-protein interactions, and the development of new drugs. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is particularly useful in the study of enzymes, as it can irreversibly modify the active site of enzymes, allowing researchers to study their function.

Mechanism of Action

3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide modifies proteins and other biomolecules by reacting with nucleophilic amino acid residues such as cysteine, lysine, and histidine. The acrylamide group of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide reacts with the thiol group of cysteine residues, forming a covalent bond. This modification can lead to changes in the structure and function of the protein, which can be studied to gain insight into its biological activity.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modification of protein structure, and the induction of apoptosis in cancer cells. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been studied in a variety of cell types and organisms, including bacteria, yeast, and mammalian cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide in lab experiments is its ability to irreversibly modify proteins, allowing researchers to study their function. However, 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can also be toxic to cells at high concentrations, limiting its use in certain experiments. Additionally, the irreversible nature of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide modification can make it difficult to study the effects of reversible modifications such as phosphorylation.

Future Directions

There are many potential future directions for research on 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide. One area of interest is the development of new drugs that target specific proteins modified by 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide could also be used to study the function of specific enzymes in disease states, such as cancer. Additionally, 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide could be used in the development of new diagnostic tools for detecting protein modifications in disease states.

Synthesis Methods

3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-chloroaniline, followed by the reaction of the resulting intermediate with acryloyl chloride. The purity of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can be improved using column chromatography or recrystallization.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-14-4-2-1-3-12(14)5-8-17(20)19-13-6-7-15-16(11-13)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGAQOPMMVZPQJ-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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